![molecular formula C18H22N2O B2665279 N-(1-Cyanocyclohexyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide CAS No. 2134173-39-8](/img/structure/B2665279.png)
N-(1-Cyanocyclohexyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide
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Description
“N-(1-Cyanocyclohexyl)cyclopropanecarboxamide” is a compound with the CAS Number: 1251240-42-2 . It has a molecular weight of 192.26 .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods. For cycloalkanes, proton NMR spectra are very useful . Chain-branching and ring-substitution normally cause quite large chemical-shift changes, and it is not uncommon to observe C13 shifts in cycloalkanes spanning 35ppm .
Chemical Reactions Analysis
The rates of formation of “N-(1-cyanocyclohexyl)-pentamethyleneketenimine” from “1,1’-azocyanocyclohexane” have been studied . The initial rate of formation is significantly decreased in the presence of radical scavengers .
Physical And Chemical Properties Analysis
“N-(1-Cyanocyclohexyl)cyclopropanecarboxamide” is a powder stored at room temperature . Its molecular weight is 192.26 .
Mechanism of Action
The mechanism of action of a compound depends on its chemical structure and the type of reaction it undergoes. In the case of “N-(1-cyanocyclohexyl)-pentamethyleneketenimine”, it’s believed that one path for the formation of the compound is by primary recombination of pairs of cyanocyclohexyl radicals in the solvent cage and the other is by coupling of radicals which have been separated from their original partners by diffusion .
Safety and Hazards
properties
IUPAC Name |
N-(1-cyanocyclohexyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c19-13-18(10-4-1-5-11-18)20-17(21)16-9-8-14-6-2-3-7-15(14)12-16/h8-9,12H,1-7,10-11H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKRWBPXQHMNYMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)C2=CC3=C(CCCC3)C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyanocyclohexyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide |
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